molecular formula C12H18N2O5 B6362903 N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) CAS No. 1025724-61-1

N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu)

Cat. No.: B6362903
CAS No.: 1025724-61-1
M. Wt: 270.28 g/mol
InChI Key: NATYVWYKUUOONO-VIFPVBQESA-N
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Description

N-alpha-Acetyl-L-norleucine succinimidyl ester is a chemical compound known for its utility in peptide synthesis. It is often used as a reagent for the modification of amino acids and peptides, facilitating the formation of peptide bonds. This compound is characterized by its molecular formula C12H18N2O5 and a molecular weight of 270.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Acetyl-L-norleucine succinimidyl ester typically involves the reaction of N-alpha-Acetyl-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N-alpha-Acetyl-L-norleucine succinimidyl ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Acetyl-L-norleucine succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. It can react with nucleophiles such as amines to form amide bonds, which is a crucial step in peptide synthesis .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines

    Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere

Major Products

The major products formed from the reactions involving N-alpha-Acetyl-L-norleucine succinimidyl ester are typically peptides or modified amino acids, depending on the nucleophile used in the reaction .

Scientific Research Applications

N-alpha-Acetyl-L-norleucine succinimidyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a coupling reagent to facilitate the formation of peptide bonds. This compound is also used in the modification of proteins and peptides for various biochemical studies .

In medicine, N-alpha-Acetyl-L-norleucine succinimidyl ester is utilized in the development of peptide-based drugs and therapeutic agents. Its ability to modify peptides makes it valuable in the design of drugs with improved stability and efficacy .

Mechanism of Action

The mechanism of action of N-alpha-Acetyl-L-norleucine succinimidyl ester involves the activation of the carboxyl group of N-alpha-Acetyl-L-norleucine, making it more reactive towards nucleophiles. This activation is achieved through the formation of an ester bond with N-hydroxysuccinimide. The activated ester can then react with nucleophiles such as amines to form amide bonds, facilitating peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-Acetyl-L-leucine succinimidyl ester
  • N-alpha-Acetyl-L-phenylalanine succinimidyl ester
  • N-alpha-Acetyl-L-valine succinimidyl ester

Uniqueness

N-alpha-Acetyl-L-norleucine succinimidyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Compared to similar compounds, it offers advantages in terms of yield and purity of the synthesized peptides .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-3-4-5-9(13-8(2)15)12(18)19-14-10(16)6-7-11(14)17/h9H,3-7H2,1-2H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATYVWYKUUOONO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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